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molecular formula C11H9ClN2O3 B1396490 Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 40019-35-0

Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate

Cat. No. B1396490
M. Wt: 252.65 g/mol
InChI Key: OOSCXFAGAAVOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05888941

Procedure details

This product was prepared by a modification of the general procedure described in Shimizu, T. et al. Bull.Chem.Soc.Jpn. 1985, 58, 2519. A mixture of 4-chlorobenzonitrile (1.7 g, 12.2 mmol), and diethyl nitromalonate (2.5 g, 12.2 mmol) in dodecane (20 mL) was heated at 150° C. for 15 h. After the reaction was complete, the mixture was allowed to cool to room temperature and was then concentrated in vacuo. The residue was purified by flash chromatography to yield ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate as a light brown solid: mp 88°-89° C.; 1H NMR (300 MHz, CDCl3) δ (TMS) 8.15 (dt, Jt =2.3, Jd =8.7, 2H, arom), 7.54 (dt, Jt =2.3, Jd =8.7, 2H, arom), 4.55 (q, J=7.1, 2H, OCH2), 1.47 (t, J=7.1, 3H, OCH2CH3).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
diethyl nitromalonate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[N+:10]([CH:13](C(OCC)=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15])([O-])=[O:11]>CCCCCCCCCCCC>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]2[O:11][N:10]=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[N:7]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
diethyl nitromalonate
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C(C(=O)OCC)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This product was prepared by a modification of the general procedure
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC(=NO1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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